5-(Chlorosulfonyl)-2-propoxybenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-propoxybenzoic acid is an organic compound that features a chlorosulfonyl group attached to a benzoic acid core, with a propoxy substituent at the ortho position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-propoxybenzoic acid typically involves the chlorosulfonation of 2-propoxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-propoxybenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified through crystallization or distillation to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonyl chloride under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Reducing agents such as tin(II) chloride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.
Scientific Research Applications
5-(Chlorosulfonyl)-2-propoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive chlorosulfonyl group.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-propoxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine substituent instead of a propoxy group.
2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorine substituent instead of a propoxy group.
Uniqueness
5-(Chlorosulfonyl)-2-propoxybenzoic acid is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications where the propoxy group provides an advantage.
Properties
IUPAC Name |
5-chlorosulfonyl-2-propoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEADPYSAWUEPDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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